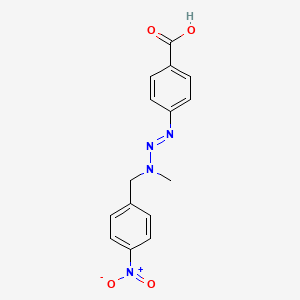
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid is an organic compound that features a triazeno group attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid to introduce the nitro group, followed by the formation of the triazeno group through diazotization and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents such as nitric acid, sulfuric acid, and sodium nitrite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The triazeno group can be cleaved to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazeno group can undergo cleavage to release active intermediates that interact with specific pathways, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
p-Nitrobenzoic acid: Similar in structure but lacks the triazeno group.
3-Methylbenzoic acid: Similar in structure but lacks the nitro and triazeno groups.
p-(3-Methyl-3-(p-aminobenzyl)-1-triazeno)benzoic acid: Similar but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of p-(3-Methyl-3-(p-nitrobenzyl)-1-triazeno)benzoic acid lies in its combination of the triazeno and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
65542-15-6 |
|---|---|
Fórmula molecular |
C15H14N4O4 |
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
4-[[methyl-[(4-nitrophenyl)methyl]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N4O4/c1-18(10-11-2-8-14(9-3-11)19(22)23)17-16-13-6-4-12(5-7-13)15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Clave InChI |
WQUKDBHBKGMTDS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















